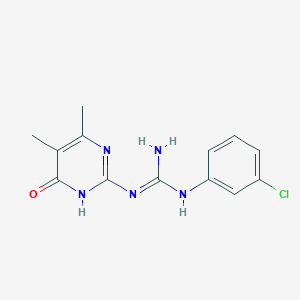![molecular formula C15H17NO2S B6021942 N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide, also known as MMB or MMB-Chminaca, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It was first synthesized in 2014 and has since been used for both recreational and research purposes.
作用機序
N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide works by activating the CB1 and CB2 receptors in the brain, which leads to the release of dopamine and other neurotransmitters. This results in the characteristic psychoactive effects of synthetic cannabinoids, such as euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. It has been found to increase heart rate, blood pressure, and body temperature, as well as cause hallucinations, paranoia, and anxiety. Long-term use of synthetic cannabinoids has also been linked to kidney damage and other health problems.
実験室実験の利点と制限
One advantage of using N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide in lab experiments is its potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, its psychoactive effects can also make it difficult to control for confounding variables in experiments.
将来の方向性
There are many potential future directions for research on N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with different chemical structures and properties. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, such as for pain management or as an anti-inflammatory agent.
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. While it has many potential advantages for lab experiments, its psychoactive effects can also make it difficult to control for confounding variables. There are many potential future directions for research on this compound and other synthetic cannabinoids, including the development of new synthetic cannabinoids and the study of their potential therapeutic uses.
合成法
The synthesis of N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide involves the reaction of 2-methylphenylacetonitrile with chloroform and methylamine in the presence of a base catalyst. This results in the formation of this compound as a white crystalline powder.
科学的研究の応用
N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis.
特性
IUPAC Name |
N-[(2-methylphenyl)-phenylmethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-6-7-11-14(12)15(16-19(2,17)18)13-9-4-3-5-10-13/h3-11,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJCSLUJWRARRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6021863.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021864.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6021869.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-1H-indazole-3-carboxamide](/img/structure/B6021872.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021883.png)
![N-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6021886.png)
![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6021892.png)

![2-(methylamino)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]isonicotinamide](/img/structure/B6021896.png)
![1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine](/img/structure/B6021899.png)

![2-[(2,5-dimethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6021920.png)
![1-(1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6021927.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)